3,4-ジブロモピリジン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dibromopyridin-2-amine, also known as 3,4-Dibromopyridin-2-amine, is a useful research compound. Its molecular formula is C5H4Br2N2 and its molecular weight is 251.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dibromopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヘテロ環状ホスホン酸エステル類の合成

3,4-ジブロモピリジン-2-アミンは、新規な3,4-ジヒドロピリミジン-2(1H)-オン-ホスホン酸エステル類の合成に用いることができます . このプロセスには、β-ケトホスホン酸エステル、芳香族または脂肪族アルデヒド、および尿素誘導体のマイクロ波支援三成分Biginelli反応が含まれます . 得られた化合物は、有機化学および医薬品化学において潜在的な用途を有しています .

天然α-アミノ酸のバイオアイソスター

上記のように合成されたα-アミノホスホン酸エステルは、天然α-アミノ酸のバイオアイソスターです . 構造的類似性により、抗生物質、抗ウイルス剤、または抗腫瘍剤、および殺虫剤として潜在的な用途を有しています .

工業用途

3,4-ジブロモピリジン-2-アミンは、ピリジン誘導体のクラスとして、潜在的な工業用途のために注目を集めています. しかし、具体的な工業用途は、ソースでは詳しく説明されていません。

作用機序

Target of Action

The primary target of 3,4-Dibromopyridin-2-amine is the pyridine ring . The ring is deactivated due to the presence of the electron-withdrawing nitrogen atom of the pyridine, which draws electron density towards it .

Mode of Action

3,4-Dibromopyridin-2-amine interacts with its targets through a nucleophilic aromatic substitution reaction (SAr) . The ammonia attacks carbon at the 4-position preferably, rather than the carbon at the 3-position as this position is more deactivated . This attack results in the breakage of the double bond, leading to a loss of aromaticity .

Biochemical Pathways

The affected pathway involves the formation of a carbanionic Meisenheimer intermediate . The bromine at the 4-position then leaves and the double bond reforms, resulting in the restoration of aromaticity in the ring . This results in a net substitution of Br with an NH2 group .

Result of Action

The result of the action of 3,4-Dibromopyridin-2-amine is the substitution of a bromine atom with an ammonia molecule on the pyridine ring . This changes the chemical structure of the compound, potentially altering its physical and chemical properties.

生物活性

3,4-Dibromopyridin-2-amine is a pyridine derivative characterized by the presence of two bromine atoms at the 3 and 4 positions and an amino group at the 2 position. This unique structural configuration contributes to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of 3,4-dibromopyridin-2-amine, highlighting its potential as a kinase inhibitor, its synthesis, structure-activity relationships (SAR), and relevant case studies.

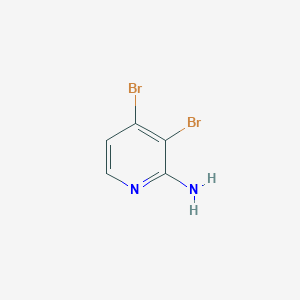

The molecular formula of 3,4-dibromopyridin-2-amine is C5H4Br2N. The compound's structure can be represented as follows:

This configuration allows for specific interactions with biological targets, making it a subject of interest in drug discovery.

Kinase Inhibition

3,4-Dibromopyridin-2-amine has been identified as a potential kinase inhibitor , which is significant in cancer therapy. Kinases are enzymes that play crucial roles in cellular signaling pathways; their dysregulation is often implicated in cancer progression. The mechanism of action typically involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent phosphorylation events.

Recent studies have demonstrated that this compound exhibits high binding affinity to several kinases, suggesting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The biological activity of 3,4-dibromopyridin-2-amine is influenced by its structural features. A comparative analysis with similar compounds reveals insights into its SAR:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-bromopyridine | C5H6BrN | Contains one bromine atom; less reactive |

| 3-Bromo-2-amino-pyridine | C5H6BrN | Bromine at position 3 only; different reactivity |

| 4-Amino-3-bromopyridine | C5H6BrN | Amino group at position 4; different biological activity |

| 3,4-Dibromopyridin-2-amine | C5H4Br2N | Unique arrangement enhances reactivity and inhibition potential |

The presence of bromine atoms at both the 3 and 4 positions significantly enhances the compound's ability to interact with target proteins compared to its analogs .

Anticancer Activity

A study evaluated the anticancer properties of 3,4-dibromopyridin-2-amine against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to its ability to induce apoptosis through modulation of key signaling pathways involved in cell survival .

Antimicrobial Properties

In another investigation focusing on antimicrobial activity, 3,4-dibromopyridin-2-amine was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. Docking studies revealed strong interactions with bacterial proteins, further supporting its potential as an antimicrobial agent .

特性

IUPAC Name |

3,4-dibromopyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLDPKNBHRCYRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615602 |

Source

|

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127321-90-8 |

Source

|

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。